molecular formula C17H18O2 B8441710 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

Cat. No.: B8441710
M. Wt: 254.32 g/mol
InChI Key: YCQLCQKQCBAYNU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, an ethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-ethyl-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 4-Benzyloxy-3-ethyl-5-methylbenzoic acid.

    Reduction: 4-Benzyloxy-3-ethyl-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the benzyloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

    4-Benzyloxybenzaldehyde: Lacks the ethyl and methyl groups, making it less sterically hindered.

    3-Benzyloxy-4-methoxybenzaldehyde: Contains a methoxy group instead of an ethyl group, altering its electronic properties.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and a methoxy group, widely used as a flavoring agent.

Uniqueness: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-ethyl-5-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C17H18O2/c1-3-16-10-15(11-18)9-13(2)17(16)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

YCQLCQKQCBAYNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol, prepared from 2-ethyl-6-methyl-phenol according to the literature cited for 3-ethyl-4,N-dihydroxy-5-methyl-benzamidine) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) are added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The org. extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). b) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The org. layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The org. phase is then extracted three times with 0.5 N aq. NaOH (1000 mL), the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These org. extracts are combined and evaporated to dryness to give the title compound; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
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3-ethyl-4,N-dihydroxy-5-methyl-benzamidine
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (8.00 g, 48.7 mmol) in acetone (130 mL), K2CO3 (20.2 g, 146.2 mmol) followed by benzylbromide (12.5 g, 73.1 mmol) is added. The suspension is stirred at reflux for 16 h before it is filtered and the solvent of the filtrate is removed in vacuo. The residue is separated by CC on silica gel to give 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (9.07 g) as a pale yellow oil; LC-MS: tR=1.09 min, [M+1]+=255.08.
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Synthesis routes and methods IV

Procedure details

To a suspension of K2CO3 (21 g, 152 mmol) in acetone (200 mL), 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (5.0 g, 30.5 mmol) followed by benzyl bromide (7.87 g, 45.7 mmol) is added. The suspension is refluxed for 16 h before it is filtered. The filtrate is concetrated and the crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (5.04 g) as colourless oil; LC-MS: tR=1.09 min, [M+1]+=255.25.
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